molecular formula C16H19F2N3O2S2 B2709316 7-(2,5-difluorophenyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-thiazepane CAS No. 1705354-56-8

7-(2,5-difluorophenyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-thiazepane

Cat. No. B2709316
CAS RN: 1705354-56-8
M. Wt: 387.46
InChI Key: VVAVLNGSLNWNRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2,5-difluorophenyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-thiazepane is a useful research compound. Its molecular formula is C16H19F2N3O2S2 and its molecular weight is 387.46. The purity is usually 95%.
BenchChem offers high-quality 7-(2,5-difluorophenyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-thiazepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2,5-difluorophenyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-thiazepane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Alkylation and Oxidation of Thiazepane Derivatives

  • Research demonstrates that thiazepane derivatives, similar to the compound , undergo various chemical reactions like methylation, oxidation to sulfoxides, N-oxides, and sulfones. These reactions are influenced by different oxidizing reagents and show the versatility of thiazepane derivatives in chemical transformations (Ohkata, Takee, & Akiba, 1985).

Farnesyltransferase Inhibitor Development

  • Thiazepane derivatives have been studied for their role as farnesyltransferase inhibitors, showing potent antitumor activity. This indicates their potential in cancer research, particularly in formulations targeting specific enzymes (Hunt et al., 2000).

Antiviral Activity

  • Sulfonamide derivatives, which share structural similarities with the compound, have shown antiviral activities. This suggests that thiazepane derivatives could be explored for their potential in treating viral infections (Chen et al., 2010).

Antiproliferative Effects on Cancer Cell Lines

  • Certain thiazepane derivatives have been found to exhibit antiproliferative effects against various human cancer cell lines, indicating their potential as anticancer agents (Chandrappa et al., 2008).

Inhibition of Acetylcholinesterase and Carbonic Anhydrase Enzymes

  • Novel thiazepane compounds have shown significant inhibitory profiles against enzymes like acetylcholinesterase and carbonic anhydrase, which are important targets in neurodegenerative diseases and glaucoma, respectively (Yamali et al., 2020).

Biotransformation Studies

  • Dimethylbenzothiophenes, structurally related to thiazepane derivatives, undergo biotransformation, resulting in various sulfur-containing metabolites. This indicates the potential of thiazepane derivatives in biotransformation and environmental remediation studies (Kropp et al., 1996).

properties

IUPAC Name

7-(2,5-difluorophenyl)-4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2N3O2S2/c1-11-19-16(10-20(11)2)25(22,23)21-6-5-15(24-8-7-21)13-9-12(17)3-4-14(13)18/h3-4,9-10,15H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAVLNGSLNWNRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2,5-difluorophenyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-thiazepane

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